N-[3-[(3-acetamidophenyl)carbamoyl]phenyl]furan-2-carboxamide
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Overview
Description
N-[3-[(3-acetamidophenyl)carbamoyl]phenyl]furan-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a furan ring substituted at the 2-position with a phenylcarbamoyl group, which is further substituted with an acetamidophenyl group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[(3-acetamidophenyl)carbamoyl]phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring and subsequent substitution reactions. One common method involves the reaction of 3-acetamidobenzoic acid with phenyl isocyanate to form the intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-[3-[(3-acetamidophenyl)carbamoyl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[3-[(3-acetamidophenyl)carbamoyl]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-[(3-acetamidophenyl)carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
Naphtho[1,2-b]furan-2-carboxamide derivatives: Studied for their potential as melanin concentrating hormone receptor antagonists.
Uniqueness: N-[3-[(3-acetamidophenyl)carbamoyl]phenyl]furan-2-carboxamide stands out due to its unique combination of a furan ring and acetamidophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[(3-acetamidophenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-13(24)21-16-7-3-8-17(12-16)22-19(25)14-5-2-6-15(11-14)23-20(26)18-9-4-10-27-18/h2-12H,1H3,(H,21,24)(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVXBIUDWFTIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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